molecular formula C14H11N3O4 B11837800 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate

2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate

Cat. No.: B11837800
M. Wt: 285.25 g/mol
InChI Key: GSUAEJLHPZBDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate is a chemical compound with the molecular formula C14H11N3O4 and a molecular weight of 285.26 g/mol . This compound belongs to the class of organic compounds known as quinolines and derivatives. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate typically involves the coupling of quinoline derivatives with succinimide derivatives. One common method involves the reaction of quinoline-5-yl isocyanate with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are involved in various physiological processes . This inhibition can lead to anticonvulsant and analgesic effects, making it a potential candidate for treating epilepsy and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl quinolin-5-ylcarbamate is unique due to its specific quinoline and succinimide hybrid structure, which imparts distinct chemical and biological properties. Its ability to inhibit Cav 1.2 channels sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-5-ylcarbamate

InChI

InChI=1S/C14H11N3O4/c18-12-6-7-13(19)17(12)21-14(20)16-11-5-1-4-10-9(11)3-2-8-15-10/h1-5,8H,6-7H2,(H,16,20)

InChI Key

GSUAEJLHPZBDPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.